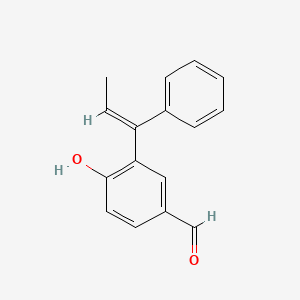
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. It is a useful building block in the synthesis of various pharmaceuticals. The compound is known for its unique structure, which includes a hydroxy group, a phenyl group, and a propenyl group attached to a benzaldehyde core.
準備方法
The synthesis of 4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation reaction between phenol and chloral in the presence of potassium carbonate as a catalyst, followed by decomposition using sodium methylate . Another method includes the reaction of phenol with chloroform in the presence of a phenol sodium salt at 60°C . Industrial production methods may vary, but they typically involve similar condensation and decomposition reactions to ensure high yield and purity.
化学反応の分析
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions
科学的研究の応用
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The compound’s structure allows it to form hydrogen bonds with the active site of the enzyme, thereby blocking its function and leading to bacterial cell death.
類似化合物との比較
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the propenyl and phenyl groups, making it less complex and versatile.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a propenyl group, leading to different chemical properties and reactivity.
This compound-d5: A deuterated form of the compound, used in specific research applications requiring isotopic labeling. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-1-phenylprop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-2-14(13-6-4-3-5-7-13)15-10-12(11-17)8-9-16(15)18/h2-11,18H,1H3/b14-2+ |
InChIキー |
ACLYAKAFZLUUHQ-JLZUIIAYSA-N |
異性体SMILES |
C/C=C(\C1=CC=CC=C1)/C2=C(C=CC(=C2)C=O)O |
正規SMILES |
CC=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
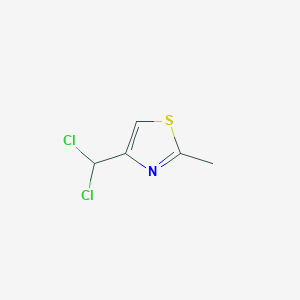
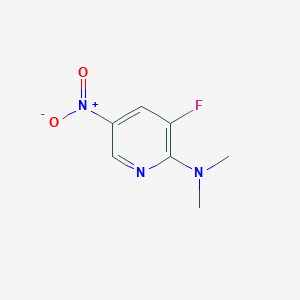
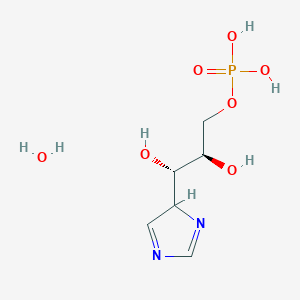
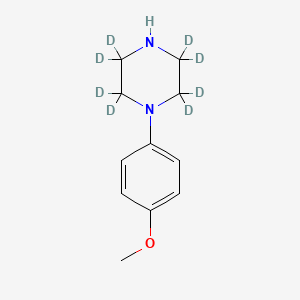
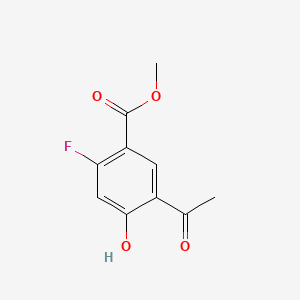
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
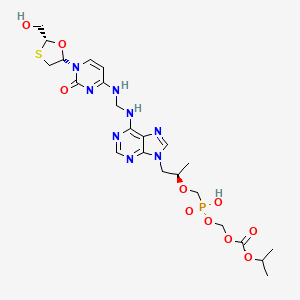
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
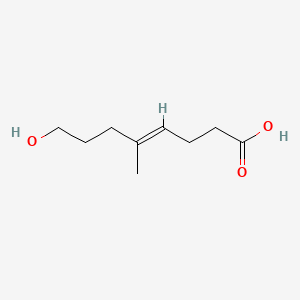
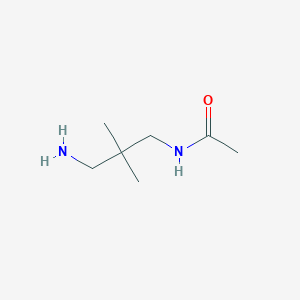
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
